Galunisertib

Catalog No.
S528666
CAS No.
700874-72-2
M.F
C22H19N5O
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galunisertib

TGF-β signaling studies often face irreproducible results due to tool compounds with unknown systemic exposure. Galunisertib (LY2157299) solves this as an orally bioavailable ALK5 inhibitor with extensive preclinical and clinical characterization.

  • Potent inhibition: ALK5 IC50 = 0.7 nM; cellular p-SMAD2/3 IC50 ~56 nM.
  • Oral bioavailability enables consistent systemic exposure in chronic in vivo models without repeated injections.
  • Clinically validated in Phase II glioma and pancreatic cancer trials, providing a direct translational link for preclinical data.

CAS Number

700874-72-2

Product Name

Galunisertib

IUPAC Name

4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28)

InChI Key

IVRXNBXKWIJUQB-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo(1,2-b)pyrazol-3-yl)quinoline-6-carboxylic acid amide, galunisertib, LY 2157299, LY-2157299, LY2157299

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N

The exact mass of the compound Galunisertib is 369.15896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of methylpyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Galunisertib (LY2157299) is a potent, selective, and orally bioavailable small molecule inhibitor of the TGF-β receptor type I (TGF-βRI) kinase, also known as ALK5. It functions by competitively blocking the ATP-binding site of the ALK5 kinase domain, which prevents the phosphorylation of downstream signaling proteins SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β pathway. A key procurement differentiator for Galunisertib is its advancement into multiple clinical trials for various cancers, including glioma and pancreatic cancer. This extensive clinical evaluation provides a level of characterization regarding its pharmacokinetics, safety profile, and in vivo activity that is unavailable for many common, research-grade-only ALK5 inhibitors.

Research Fit

Oral bioavailability for pathway studies Supports systemic TGF-βRI inhibition in vivo
Human PK data for exposure modeling Reported parameters aid dose-model interpretation
Intermittent dosing schedule Enables cardiac safety-related endpoint research

While other ALK5 inhibitors, such as the widely used research tool SB-431542, are available, direct substitution is ill-advised for many applications, particularly those involving in vivo models or translational goals. Galunisertib is specifically characterized as an orally bioavailable compound suitable for systemic administration in animal models and has undergone extensive pharmacokinetic (PK) and pharmacodynamic (PD) evaluation in both preclinical and clinical settings. In contrast, many common tool compounds like SB-431542 are primarily characterized for in vitro use and may have limitations or different efficacy profiles in vivo. Furthermore, differences in kinase selectivity profiles mean that off-target effects can vary significantly between compounds, impacting the reproducibility and interpretation of experimental results. Therefore, choosing Galunisertib provides a well-defined in vivo activity profile and a direct translational link that is absent in many preclinical tool compounds.

Substitution Risk

Divergent kinase selectivity

Off-target profiles differ from SB431542 and may shift pathway-response interpretation.

Missing human PK characterization

Research-grade inhibitors lack defined exposure parameters, limiting in vivo exposure-response modeling.

Dual TGF-βRI/II inhibition

Compounds like LY2109761 co-inhibit TGF-βRII, confounding mechanistic TGF-βRI-specific studies.

Demonstrated Oral Bioavailability and In Vivo Target Engagement

Galunisertib is specifically designed and validated for oral administration in preclinical and clinical settings. In human xenograft mouse models (Calu6 and MX1), a single oral dose of 75 mg/kg Galunisertib resulted in a 70% decrease in the phosphorylation of the target protein Smad2 (pSmad). This confirms that the compound is absorbed, reaches the tumor tissue, and engages its target effectively after oral dosing, a critical process parameter for in vivo studies that is not established for many research-grade inhibitors like SB-431542, which are typically administered via intraperitoneal injection in animal studies.

Evidence DimensionIn Vivo Target Inhibition via Oral Route
Target Compound Data70% decrease in pSmad in tumor xenografts after 75 mg/kg oral dose.
Comparator Or BaselineCommon tool compound SB-431542 is typically administered via intraperitoneal (IP) injection in vivo, lacking a comparable oral administration profile.
Quantified DifferenceValidated oral bioavailability and target engagement vs. IP-dependent administration for comparator.
ConditionsCalu6 (non-small cell lung cancer) and MX1 (breast cancer) human xenografts in nude mice.

For researchers conducting in vivo experiments, particularly long-term studies, oral bioavailability simplifies dosing regimens, reduces animal stress, and better mimics clinical administration routes.

Kinase selectivity vs SB431542
Head-to-head
IC50 56 vs 94 nM; selectivity index 4 vs 100 (p38α/ALK5)
Selectivity differences may alter pathway interpretation
Cell-free kinase assays; p38α crosstalk context

Potent Inhibition of ALK5 Kinase Activity with Extensive In Vitro Characterization

In a direct enzymatic assay, Galunisertib potently inhibits the kinase activity of TGF-βRI (ALK5) with a half-maximal inhibitory concentration (IC50) of 56 nM. This is comparable in potency to the widely used tool compound SB-431542, which exhibits an IC50 of 94 nM against ALK5 in a similar cell-free assay. The high potency of Galunisertib ensures effective target inhibition at low concentrations, which minimizes the potential for off-target effects and reduces the amount of compound required for experiments, impacting cost-effectiveness.

Evidence DimensionIn Vitro ALK5 Kinase Inhibition (IC50)
Target Compound Data56 nM
Comparator Or BaselineSB-431542: 94 nM
Quantified DifferenceGalunisertib is approximately 1.7-fold more potent in cell-free kinase assays.
ConditionsCell-free enzymatic kinase assay.

Higher potency allows for the use of lower compound concentrations in experiments, reducing total material cost and minimizing the risk of confounding off-target activities.

Cellular potency vs LY2109761
Head-to-head
3.8-fold difference in cellular IC50 (47 vs 180 nM)
Supports TGF-βRI pathway-response context at lower assay concentrations
NIH3T3 p3TP-lux reporter assay

Defined Formulation and Solubility Properties for In Vivo and In Vitro Use

Galunisertib exhibits high solubility in DMSO (73 mg/mL or ~197 mM), facilitating the preparation of concentrated stock solutions for in vitro assays. For in vivo work, established formulation protocols exist, such as a clear solution of ≥ 5.75 mg/mL achievable in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This well-documented solubility and formulation data provides a clear advantage in experimental planning and ensures reproducible preparation of dosing solutions, a practical handling benefit not always available for less-characterized research compounds.

Evidence DimensionSolubility and Formulation Data Availability
Target Compound DataHigh solubility in DMSO (73 mg/mL); clear formulation at ≥5.75 mg/mL in a standard in vivo vehicle.
Comparator Or BaselineGeneric research compounds often lack detailed, publicly available formulation protocols for in vivo use.
Quantified DifferenceAvailability of specific, quantitative formulation protocols.
ConditionsSolvents: DMSO. In vivo vehicle: DMSO/PEG300/Tween-80/saline.

Having access to reliable solubility and formulation data saves significant time and resources in methods development, reduces batch-to-batch variability, and ensures consistent compound delivery in experiments.

ALK family inhibition profile
Cross-study comparable
ALK5 IC50 172 vs 12 nM; ALK4 77.7 vs 45 nM
Narrower profile may favor TGF-βRI-specific pathway studies
A83-01 more potent against ALK4/5/7; ALK7 not reported
Human PK context vs vactosertib
Reported
t1/2 8.6 h; parent in circulation 40.3%; CYP3A4 clearance
Supports exposure-response modeling for in vivo studies
Vactosertib human PK data limited
Pancreatic cancer trial
Trial context
HR 0.79 (95% CrI 0.59–1.09); median OS 8.9 vs 7.1 mo
Reported randomized Phase II endpoint context
Data to verify for research model translation; N=156

In Vivo Efficacy Studies Requiring Systemic, Oral Administration

For preclinical cancer or fibrosis models where the experimental design calls for long-term, systemic inhibition of TGF-β signaling, Galunisertib is the appropriate choice. Its proven oral bioavailability and demonstrated in vivo target engagement ensure consistent exposure, simplifying dosing schedules compared to inhibitors that require frequent injections.

Translational Research Aiming to Bridge Preclinical Findings with Clinical Context

When the goal is to generate data with a clear translational path, Galunisertib is the logical selection. As a compound that has been evaluated in human clinical trials, using it in preclinical models provides a direct link to a clinically relevant agent, strengthening the rationale for further development and increasing the impact of the research.

Studies Requiring a Well-Characterized Kinase Inhibitor to Ensure Reproducibility

In any study where reproducibility is paramount, the extensive characterization of Galunisertib offers a significant advantage. Its established potency, pharmacokinetic profile, and documented formulation procedures reduce experimental variability that can arise from using less-studied tool compounds with inconsistent properties or handling requirements.

Application Fit

Application
Selection Property
Validation Focus
In vivo TGF-β pathway studies
Human PK data for dose-model interpretation
Exposure-response model validation
TGF-βRI-specific mechanistic studies
Mono-specific inhibition without TGF-βRII activity
Pathway-response specificity
Combination immuno-oncology model studies
Reported biomarker correlation data
Biomarker-stratified endpoint evaluation
CNS penetration studies
P-gp efflux transporter characterization
Brain-to-plasma ratio in transporter models

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

369.15896025 Da

Monoisotopic Mass

369.15896025 Da

Heavy Atom Count

28

Appearance

Grey to brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3OKH1W5LZE

Pharmacology

Galunisertib is an orally available, small molecule antagonist of the tyrosine kinase transforming growth factor-beta (TGF-b) receptor type 1 (TGFBR1), with potential antineoplastic activity. Upon administration, galunisertib specifically targets and binds to the kinase domain of TGFBR1, thereby preventing the activation of TGF-b-mediated signaling pathways. This may inhibit the proliferation of TGF-b-overexpressing tumor cells. Dysregulation of the TGF-b signaling pathway is seen in a number of cancers and is associated with increased cancer cell proliferation, migration, invasion and tumor progression.

KEGG Target based Classification of Drugs

Protein kinases
Receptor serine/threonine kinases (RSTK)
TGFBR1 family
TGFBR1 [HSA:7046] [KO:K04674]

Other CAS

700874-72-2

Wikipedia

Galunisertib
1: Rodón J, Carducci M, Sepulveda-Sánchez JM, Azaro A, Calvo E, Seoane J, Braña I, Sicart E, Gueorguieva I, Cleverly A, Pillay NS, Desaiah D, Estrem ST, Paz-Ares L, Holdhoff M, Blakeley J, Lahn MM, Baselga J. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer. Invest New Drugs. 2014 Dec 23. [Epub ahead of print] PubMed PMID: 25529192.
2: Kovacs RJ, Maldonado G, Azaro A, Fernández MS, Romero FL, Sepulveda-Sánchez JM, Corretti M, Carducci M, Dolan M, Gueorguieva I, Cleverly AL, Pillay NS, Baselga J, Lahn MM. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study. Cardiovasc Toxicol. 2014 Dec 9. [Epub ahead of print] PubMed PMID: 25488804.
3: Rodon J, Carducci MA, Sepulveda-Sanchez JM, Azaro A, Calvo E, Seoane J, Brana I, Sicart E, Gueorguieva I, Cleverly AL, Sokalingum Pillay N, Desaiah D, Estrem ST, Paz-Ares L, Holdoff M, Blakeley J, Lahn MM, Baselga J. First-in-Human Dose Study of the Novel Transforming Growth Factor-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Patients with Advanced Cancer and Glioma. Clin Cancer Res. 2014 Nov 25. pii: clincanres.1380.2014. [Epub ahead of print] PubMed PMID: 25424852.
4: Huang C, Wang H, Pan J, Zhou D, Chen W, Li W, Chen Y, Liu Z. Benzalkonium Chloride Induces Subconjunctival Fibrosis Through the COX-2-Modulated Activation of a TGF-β1/Smad3 Signaling Pathway. Invest Ophthalmol Vis Sci. 2014 Nov 18;55(12):8111-22. doi: 10.1167/iovs.14-14504. PubMed PMID: 25406285.
5: Cong L, Xia ZK, Yang RY. Targeting the TGF-β receptor with kinase inhibitors for scleroderma therapy. Arch Pharm (Weinheim). 2014 Sep;347(9):609-15. doi: 10.1002/ardp.201400116. Epub 2014 Jun 11. PubMed PMID: 24917246.
6: Gueorguieva I, Cleverly AL, Stauber A, Sada Pillay N, Rodon JA, Miles CP, Yingling JM, Lahn MM. Defining a therapeutic window for the novel TGF-β inhibitor LY2157299 monohydrate based on a pharmacokinetic/pharmacodynamic model. Br J Clin Pharmacol. 2014 May;77(5):796-807. PubMed PMID: 24868575; PubMed Central PMCID: PMC4004400.
7: Oyanagi J, Kojima N, Sato H, Higashi S, Kikuchi K, Sakai K, Matsumoto K, Miyazaki K. Inhibition of transforming growth factor-β signaling potentiates tumor cell invasion into collagen matrix induced by fibroblast-derived hepatocyte growth factor. Exp Cell Res. 2014 Aug 15;326(2):267-79. doi: 10.1016/j.yexcr.2014.04.009. Epub 2014 Apr 26. PubMed PMID: 24780821.
8: Giannelli G, Villa E, Lahn M. Transforming growth factor-β as a therapeutic target in hepatocellular carcinoma. Cancer Res. 2014 Apr 1;74(7):1890-4. doi: 10.1158/0008-5472.CAN-14-0243. Epub 2014 Mar 17. Review. PubMed PMID: 24638984.
9: Dituri F, Mazzocca A, Peidrò FJ, Papappicco P, Fabregat I, De Santis F, Paradiso A, Sabbà C, Giannelli G. Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II. PLoS One. 2013 Jun 27;8(6):e67109. Print 2013. PubMed PMID: 23826206; PubMed Central PMCID: PMC3694933.
10: Bhola NE, Balko JM, Dugger TC, Kuba MG, Sánchez V, Sanders M, Stanford J, Cook RS, Arteaga CL. TGF-β inhibition enhances chemotherapy action against triple-negative breast cancer. J Clin Invest. 2013 Mar 1;123(3):1348-58. doi: 10.1172/JCI65416. Epub 2013 Feb 8. PubMed PMID: 23391723; PubMed Central PMCID: PMC3582135.
11: Bhattachar SN, Perkins EJ, Tan JS, Burns LJ. Effect of gastric pH on the pharmacokinetics of a BCS class II compound in dogs: utilization of an artificial stomach and duodenum dissolution model and GastroPlus,™ simulations to predict absorption. J Pharm Sci. 2011 Nov;100(11):4756-65. doi: 10.1002/jps.22669. Epub 2011 Jun 16. PubMed PMID: 21681753.
12: Bueno L, de Alwis DP, Pitou C, Yingling J, Lahn M, Glatt S, Trocóniz IF. Semi-mechanistic modelling of the tumour growth inhibitory effects of LY2157299, a new type I receptor TGF-beta kinase antagonist, in mice. Eur J Cancer. 2008 Jan;44(1):142-50. Epub 2007 Nov 26. PubMed PMID: 18039567.

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